molecular formula C10H17N3O3 B1481117 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol CAS No. 2098019-09-9

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol

Cat. No. B1481117
CAS RN: 2098019-09-9
M. Wt: 227.26 g/mol
InChI Key: TXUBKCGQQYSRII-UHFFFAOYSA-N
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Description

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, catalysis, and material synthesis. It has a molecular formula of C10H17N3O3 and a molecular weight of 227.26 .

Scientific Research Applications

Structural and Photophysical Studies

Research on similar pyridazine derivatives has led to the synthesis and analysis of ligands and metal complexes that show potential in photophysical applications. For instance, the study on dipicolylamino-methoxy-1,2,4,5-tetrazine ligand and its metal complexes has revealed insights into their structural and photophysical properties. The amino nitrogen atom in these complexes shows semi-coordination with metal centers, leading to distorted coordination geometries. This research suggests potential applications in the development of luminescent materials and sensors due to the switch-on luminescence observed upon chelation with diamagnetic metal ions (Stetsiuk et al., 2019).

Synthetic Chemistry and Functionalization

Another aspect of research on pyridazine derivatives involves their synthesis and convenient functionalization. Pyridazinofurocoumarins, for instance, have been synthesized through a direct, easy, and generally applicable synthetic route, highlighting the versatility of pyridazine derivatives in chemical synthesis. Such derivatives have been explored for potential DNA inhibitory activities, indicating their relevance in medicinal chemistry and drug development (Gonzalez-Gomez et al., 2003).

Novel Syntheses and Reactions

Further studies have focused on the synthesis of novel pyridazinone derivatives, showcasing the broad range of chemical reactions and products achievable with pyridazine cores. For example, the synthesis of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and their subsequent reactions to form various derivatives demonstrate the compound's utility in generating new chemical entities. This research can contribute to the development of new materials, pharmaceuticals, and chemical probes (Alonazy et al., 2009).

Polymerization and Macromolecular Design

The applications of pyridazine derivatives extend into polymer science as well, where they are utilized in the polymerization processes. The hydroxy-functionalized 3,6-bis(2-pyridyl)pyridazine ligand, for instance, has been used in the controlled polymerization of l-lactide, leading to poly(l-lactide) macroligands with potential applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (Hoogenboom et al., 2003).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Moreover, pyridazine derivatives have shown promising biological activities, including antioxidant, anti-inflammatory, and antiulcer effects. The synthesis and evaluation of such activities in novel compounds underscore the therapeutic potential of pyridazine derivatives, which could lead to the development of new pharmacological agents (Subudhi & Sahoo, 2011).

properties

IUPAC Name

3-[bis(2-methoxyethyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-15-7-5-13(6-8-16-2)9-3-4-10(14)12-11-9/h3-4H,5-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUBKCGQQYSRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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